Diethyldifluorosilane
Overview
Description
Diethyldifluorosilane is an organosilicon compound with the molecular formula C₄H₁₀F₂Si. It is a colorless liquid that is primarily used in the synthesis of various silicon-based materials. This compound is characterized by the presence of two ethyl groups and two fluorine atoms attached to a silicon atom, making it a versatile reagent in organic and inorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyldifluorosilane can be synthesized through several methods. One common approach involves the reaction of diethylsilane with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process often involves the use of continuous flow reactors to maintain a steady production rate and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyldifluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrogen fluoride.
Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as oxygen or hydrogen peroxide for oxidation reactions.
Hydrolysis Conditions: Typically involves water or aqueous solutions under ambient conditions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Silicon Dioxide: Formed during oxidation.
Substituted Silanes: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Diethyldifluorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Utilized in the development of silicon-based drug delivery systems and medical implants.
Industry: Applied in the production of high-performance materials such as coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of diethyldifluorosilane involves its ability to form strong silicon-fluorine bonds, which impart unique chemical properties to the compound. These bonds are highly stable and resistant to hydrolysis, making this compound an excellent reagent for introducing fluorine atoms into organic molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with two methyl groups and two chlorine atoms attached to silicon.
Diethylchlorosilane: Contains two ethyl groups and one chlorine atom attached to silicon.
Trimethylfluorosilane: Contains three methyl groups and one fluorine atom attached to silicon.
Comparison: Diethyldifluorosilane is unique due to the presence of both ethyl and fluorine groups, which provide a balance of reactivity and stability. Compared to dimethyldichlorosilane, it offers different reactivity patterns due to the presence of fluorine atoms. Diethylchlorosilane, on the other hand, has a different reactivity profile due to the presence of chlorine instead of fluorine. Trimethylfluorosilane, with three methyl groups, exhibits different steric and electronic properties compared to this compound .
Properties
IUPAC Name |
diethyl(difluoro)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBGGLLCYJYHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F2Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189325 | |
Record name | Silane, diethyldifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358-06-5 | |
Record name | Diethyldifluorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, diethyldifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, diethyldifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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